molecular formula C21H22O12 B1432299 Epicatechin-7-glucuronide CAS No. 389136-63-4

Epicatechin-7-glucuronide

Cat. No.: B1432299
CAS No.: 389136-63-4
M. Wt: 466.4 g/mol
InChI Key: FDWDKTKDGDLDTP-BBGDWMAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicatechin-7-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant and antihypertensive properties, contributing to cardiovascular health and diabetes prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of epicatechin-7-glucuronide involves the glucuronidation of epicatechin. This can be achieved using recombinant human glucuronosyl transferases, particularly UGT1A9, which efficiently produces epicatechin 3’-O-glucuronide as the major product . The reaction conditions typically involve the use of UDP-glucuronic acid as the glucuronide donor and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound may involve the extraction and isolation of epicatechin from natural sources such as green tea or cocoa, followed by enzymatic glucuronidation. The use of bioreactors and optimized fermentation conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Epicatechin-7-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form quinones, which are reactive intermediates that can further react with nucleophiles . Reduction reactions may involve the conversion of the glucuronide moiety to its corresponding alcohol.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds where the glucuronide moiety is replaced by other functional groups .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-10-2-1-7(3-12(10)24)18-13(25)6-9-11(23)4-8(5-14(9)32-18)31-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,13,15-19,21-28H,6H2,(H,29,30)/t13-,15+,16+,17-,18-,19+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWDKTKDGDLDTP-BBGDWMAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001341518
Record name Epicatechin 7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389136-63-4
Record name Epicatechin-7-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389136634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicatechin 7-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICATECHIN-7-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HIH3MX5PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicatechin-7-glucuronide
Reactant of Route 2
Epicatechin-7-glucuronide
Reactant of Route 3
Epicatechin-7-glucuronide
Reactant of Route 4
Epicatechin-7-glucuronide
Reactant of Route 5
Epicatechin-7-glucuronide
Reactant of Route 6
Epicatechin-7-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.